molecular formula C9H3BrF6N2 B2636288 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102410-94-4

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2636288
CAS No.: 2102410-94-4
M. Wt: 333.031
InChI Key: VQVREEXZBRUMTF-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological relevance. The compound features a bromine atom at position 3 and two trifluoromethyl (-CF₃) groups at positions 2 and 5. Imidazo[1,2-a]pyridine derivatives, such as zolimidine and zolpidem, are established drugs with anti-ulcer and hypnotic applications . The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the bromine atom offers a site for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

3-bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-1-2-4(18(5)7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVREEXZBRUMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,5-dibromoimidazo[1,2-a]pyridine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H3_3BrF6_6N2_2
  • Molecular Weight : 333.03 g/mol
  • CAS Number : 2102410-94-4

The compound features a unique imidazo[1,2-a]pyridine core substituted with bromine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties.

Biological Activities

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their diverse biological activities. The specific compound in focus has shown promise in several areas:

  • Antiviral Activity : Compounds with imidazo[1,2-a]pyridine structures have demonstrated antiviral properties against various viruses. Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold can enhance activity against viral infections .
  • Anticancer Properties : The imidazo[1,2-a]pyridine moiety is present in several anticancer agents. These compounds are believed to inhibit key enzymes involved in cancer cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases .

Synthetic Methodologies

The synthesis of 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods:

  • One-Pot Reactions : Recent advancements have introduced one-pot synthesis techniques that utilize readily available starting materials and catalyze reactions under mild conditions. For instance, the use of palladium-based catalysts has been reported to facilitate the formation of this compound efficiently .
  • Amination Reactions : The compound can be synthesized via amination reactions involving 2-bromo-5-(trifluoromethyl)pyridine as a precursor. This method allows for the introduction of various amine groups, tailoring the biological activity of the resulting products .

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of several imidazo[1,2-a]pyridine derivatives against influenza virus strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antiviral activity compared to their non-substituted counterparts. This suggests that this compound could be a candidate for further antiviral development .

Case Study 2: Anticancer Potential

In another investigation focusing on tumor cell lines, derivatives of imidazo[1,2-a]pyridine were assessed for their cytotoxic effects. The study found that compounds featuring bromine and trifluoromethyl groups significantly inhibited cell growth in breast cancer models. This highlights the potential of this compound as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

Key Compounds:
  • 6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine ()
  • 3-Bromo-2-methylimidazo[1,2-a]pyridine ()
  • 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]imidazo[4,5-b]pyridine ()
Property 3-Bromo-2,5-bis(CF₃)-imidazo[1,2-a]pyridine 6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine 2-[3-Ethylsulfonyl-5-(CF₃)-pyridyl]imidazo[4,5-b]pyridine
Core Structure Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[4,5-b]pyridine (different ring fusion)
Halogen Position 3-Bromo 6-Bromo None (sulfonyl group at pyridine)
Electron-Withdrawing Groups 2,5-bis(CF₃) 3-Nitro, 2-chloromethyl 3-Ethylsulfonyl, 5-CF₃ on pyridine
Reactivity Bromine at 3 enables cross-coupling; CF₃ groups deactivate ring for electrophilic substitution Nitro group directs further electrophilic attacks; chloromethyl allows nucleophilic substitution Sulfonyl and CF₃ groups enhance stability and solubility

Discussion :

  • The 3-bromo substituent in the target compound blocks electrophilic substitution at the 3-position, a common reactive site in unsubstituted imidazo[1,2-a]pyridines . This contrasts with 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine , where the nitro group at position 3 directs additional electrophilic reactions.
  • The bis(trifluoromethyl) groups at positions 2 and 5 create strong electron-withdrawing effects, reducing aromatic electrophilicity compared to analogs with single -CF₃ or nitro groups. This enhances resistance to oxidation and acid/base-mediated degradation.
Key Compounds:
  • 1-[(6-Chloropyridin-3-yl)methyl]-8-nitroimidazo[1,2-a]pyridine ()
  • Zolpidem (imidazo[1,2-a]pyridine-based hypnotic)
Property 3-Bromo-2,5-bis(CF₃)-imidazo[1,2-a]pyridine 1-[(6-Chloropyridin-3-yl)methyl]-8-nitroimidazo[1,2-a]pyridine Zolpidem
Bioactivity Potential antifungal/anti-TB applications (inferred from class) Insecticidal/nematicidal (patent data) GABA-A receptor modulation (hypnotic)
Lipophilicity (LogP)* High (due to two -CF₃ groups) Moderate (nitro and chloropyridinyl groups) Low (polar substituents)
Metabolic Stability High (CF₃ groups resist oxidation) Moderate (nitro group may undergo reduction) Moderate (esterase-sensitive)

*Estimated based on substituent contributions.*

Discussion :

  • The trifluoromethyl groups in the target compound likely improve blood-brain barrier penetration compared to non-fluorinated analogs like zolpidem, though this requires experimental validation.
  • Nitro-containing analogs (e.g., compounds) may face metabolic instability due to nitro-reductase activity, whereas the target compound’s bromine and -CF₃ groups offer more predictable degradation pathways.

Biological Activity

3-Bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by the presence of bromine and two trifluoromethyl groups, contributes to its significant biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2102410-94-4
  • Molecular Formula: C9H3BrF6N2
  • Molecular Weight: 333.03 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The compound is believed to act by inhibiting enzymes involved in bacterial cell wall synthesis. In particular, it has shown effectiveness against various strains of bacteria, including resistant strains.

Minimum Inhibitory Concentration (MIC):
A study reported an MIC of less than 1 μg/mL against multiple strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . This highlights its potential as a lead compound in developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. It has demonstrated potent inhibitory effects on various cancer cell lines.

Case Study:
In a recent investigation involving breast cancer cell lines (MDA-MB-231), this compound exhibited an IC50 value of approximately 0.126 μM. This was significantly lower than the IC50 values for standard chemotherapy agents such as 5-Fluorouracil (5-FU), which showed values around 11.73 μM . The compound's selectivity index was notably high, indicating preferential toxicity towards cancer cells over normal cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound is known to bind to enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells.

Enzyme Inhibition

One proposed mechanism involves the inhibition of branched-chain amino acid transaminases (BCATs), which play a vital role in amino acid metabolism in cancer cells. This inhibition leads to altered metabolic pathways that can trigger apoptosis in malignant cells .

Comparison with Similar Compounds

When compared to other imidazo[1,2-a]pyridine derivatives, such as 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine and 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, the presence of two trifluoromethyl groups in this compound enhances its lipophilicity and biological activity. This structural feature is critical for its interaction with biological membranes and targets.

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial & Anticancer
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-Moderate Anticancer
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-Low Antimicrobial

Q & A

Q. Advanced

  • Molecular Docking : Used to simulate binding to targets like GABA receptors. Acetylated derivatives show stronger hydrogen bonds (2.1–2.5 Å) with key residues (e.g., Arg87, Tyr157) compared to non-acetylated analogs .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer in catalytic reactions (e.g., AlCl₃-mediated acylation) .

Case Study : A derivative acetylated at C-3 showed a 10-fold increase in GABA receptor binding affinity (Kᵢ = 12 nM) vs. the parent compound .

How do π-stacking interactions affect the solubility and crystallinity of imidazo[1,2-a]pyridines?

Q. Advanced

  • Crystal Packing : Imidazo[1,2-a]pyridines form slipped π-stacked columns (3.4–3.7 Å spacing), reducing solubility in polar solvents. Introducing -CF₃ groups disrupts stacking, improving solubility by ~40% in ethanol .
  • Hydrogen Bonding : C–H⋯N interactions (2.9–3.1 Å) stabilize polymorphs, impacting dissolution rates. For example, a brominated derivative exhibited two polymorphs with 2-fold differences in bioavailability .

What strategies resolve contradictions in biological data across different assays?

Q. Advanced

  • Orthogonal Assays : Confirm antitubercular activity (MIC = 0.5–2 µg/mL) using both resazurin microplate and luciferase reporter assays to rule out false positives .
  • Metabolic Stability Testing : Address discrepancies in vitro vs. in vivo efficacy by evaluating microsomal stability (e.g., t₁/₂ > 60 min in liver microsomes) .

Example : A compound showing IC₅₀ = 1 µM in enzyme assays but no in vivo activity was found to have rapid hepatic clearance (Cl = 45 mL/min/kg), guiding prodrug design .

How can one-pot methodologies improve synthetic efficiency?

Basic
One-pot reactions reduce purification steps and improve atom economy:

  • TCC Reaction : Combines 2-aminopyridine, aldehyde, and alkyne in a single step (70–85% yield) .
  • Sequential Halogenation/Acylation : Bromination followed by in situ Friedel-Crafts acylation achieves 65% overall yield .

Table 2 : Comparison of One-Pot Methods

MethodCatalystYield (%)Key Advantage
Cu-Catalyzed TCCCuI70–85Broad substrate scope
AlCl₃-Mediated AcylationAlCl₃60–75No metal residues

What role do trifluoromethyl groups play in physicochemical properties?

Q. Basic

  • Lipophilicity : -CF₃ increases logP by 0.5–1 unit, enhancing membrane permeability .
  • Metabolic Stability : Resists oxidative metabolism (e.g., CYP3A4), improving t₁/₂ by 2–3× .
  • Electron Effects : Strong electron-withdrawing nature directs electrophilic substitution to C-3 .

How are imidazo[1,2-a]pyridines optimized for anti-inflammatory activity?

Q. Advanced

  • NF-κB Pathway Inhibition : Derivatives with -SO₂Me groups reduce IL-6 production by 80% at 10 µM via IκB kinase inhibition .
  • In Vivo Models : A lead compound reduced paw edema in mice by 60% (10 mg/kg dose) without hepatotoxicity (ALT/AST levels < 2× control) .

Structural Insight : C-3 acetylated analogs showed 5-fold higher potency than parent compounds, attributed to improved hydrogen bonding with Ser536 in NF-κB .

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